Product packaging for 3-Ethoxy-1,1,1-trifluorobutan-2-ol(Cat. No.:CAS No. 367-13-5)

3-Ethoxy-1,1,1-trifluorobutan-2-ol

Cat. No.: B15316375
CAS No.: 367-13-5
M. Wt: 172.15 g/mol
InChI Key: FZLGKBZCMFLOMT-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl Groups in Modern Chemical Architectures

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry and materials science. nih.gov Its incorporation into molecular structures can profoundly influence a compound's physicochemical properties. nih.govnih.gov The high electronegativity of the trifluoromethyl group, intermediate between that of fluorine and chlorine, often imparts increased acidity to nearby functional groups. wikipedia.org

Key impacts of the trifluoromethyl group include:

Enhanced Lipophilicity: The -CF3 group increases a molecule's fat-solubility, which can improve its absorption and distribution within biological systems. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown and increasing the half-life of drug candidates. mdpi.com

Binding Affinity: The steric and electronic properties of the -CF3 group can be tailored to optimize interactions with biological targets. mdpi.com It is often used as a bioisostere for chlorine or methyl groups to fine-tune these interactions. wikipedia.org

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the basicity of nearby atoms and increase the acidity of compounds like trifluoroethanol. wikipedia.org

The strategic placement of trifluoromethyl groups has led to the development of several important pharmaceuticals, including the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of Alpha-Trifluoromethyl Carbinols as Key Synthetic Intermediates

Alpha-trifluoromethyl carbinols, which feature a hydroxyl group on the carbon adjacent to a trifluoromethyl group, are crucial building blocks in the synthesis of more complex fluorinated molecules. organic-chemistry.orgorganic-chemistry.org These chiral tertiary trifluoromethyl carbinols are particularly important structural motifs in many biologically active compounds. acs.org

The synthesis of α-trifluoromethyl carbinols can be challenging due to the strong electron-withdrawing nature of the trifluoromethyl group, which can lead to instability in carbanion intermediates. nih.gov However, various synthetic methods have been developed to access these valuable compounds, including:

Nucleophilic Trifluoromethylation: This involves the addition of a trifluoromethyl nucleophile to aldehydes and ketones. organic-chemistry.org Reagents like trifluoromethyltrimethylsilane (TMSCF3) are commonly used for this purpose. organic-chemistry.org

Reductive Coupling: Iridium-catalyzed reductive coupling of allenes with fluoral hydrate (B1144303) is one method to produce these carbinols. organic-chemistry.org

Vinylogous Aldol (B89426) Reactions: Organocatalytic vinylogous aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones can yield chiral tertiary alcohols with a trifluoromethyl group. acs.org

These synthetic intermediates are highly valued for their role in creating diverse and complex fluorinated structures for pharmaceutical and agrochemical applications. nih.govrsc.org

Academic Research Context and Synthetic Challenges Pertaining to 3-Ethoxy-1,1,1-trifluorobutan-2-ol

This compound is a specific alpha-trifluoromethyl carbinol. Its synthesis and properties are of interest within the broader context of fluorinated compound research. The primary synthetic route to this and similar compounds often involves the reaction of a suitable precursor with a trifluoromethylating agent.

A related and well-studied precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO). researchgate.netnih.gov This compound serves as a versatile building block for synthesizing a variety of trifluoromethyl-substituted heterocycles. researchgate.net The synthesis of ETFBO itself is typically achieved through the reaction of trifluoroacetic anhydride (B1165640) with ethyl vinyl ether.

The conversion of ETFBO or similar enones to this compound would likely involve the reduction of the ketone functionality. However, reactions involving compounds like ETFBO can be complex. For instance, its reaction with organometallic reagents can lead to either substitution of the ethoxy group or 1,2-addition to the carbonyl group, depending on the reagent used. researchgate.net

The primary challenge in the synthesis of specific chiral isomers of this compound lies in controlling the stereochemistry of the reaction. The development of stereoselective methods for the synthesis of such alpha-trifluoromethyl carbinols is an active area of research, often employing chiral catalysts or auxiliaries to achieve high enantiomeric and diastereomeric purity. acs.org

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC6H11F3O2 nih.gov
Molecular Weight172.15 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number367-13-5 nih.gov
SMILESCCOC(C)C(C(F)(F)F)O nih.gov

Table 2: Properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

PropertyValueSource
Molecular FormulaC6H7F3O2 nih.gov
Molecular Weight168.11 g/mol nih.gov
IUPAC Name(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov
Boiling Point51-53 °C/12 mmHg sigmaaldrich.com
Density1.18 g/mL at 25 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3O2 B15316375 3-Ethoxy-1,1,1-trifluorobutan-2-ol CAS No. 367-13-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

367-13-5

Molecular Formula

C6H11F3O2

Molecular Weight

172.15 g/mol

IUPAC Name

3-ethoxy-1,1,1-trifluorobutan-2-ol

InChI

InChI=1S/C6H11F3O2/c1-3-11-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

FZLGKBZCMFLOMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Catalytic Approaches for Enantioselective and Diastereoselective Synthesis

Catalytic methods offer efficient and atom-economical routes to chiral molecules. For the synthesis of 3-Ethoxy-1,1,1-trifluorobutan-2-ol and its analogs, several catalytic strategies have been developed, focusing on achieving high levels of stereocontrol.

Asymmetric Reduction of Trifluoromethylated Ketone Precursors

A primary strategy for producing chiral trifluoromethylated alcohols is the asymmetric reduction of their corresponding ketone precursors. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction. The precursor for this compound is 1,1,1-trifluoro-3-ethoxybutan-2-one.

The asymmetric reduction of prochiral ketones, such as 4-hydroxy-2-butanone (B42824), has been successfully demonstrated using biocatalysts. For instance, a newly isolated strain of Pichia jadinii (HBY61) was used for the biocatalysis of 4-hydroxy-2-butanone to (R)-1,3-butanediol with high yield and absolute stereoselectivity. nih.govresearchgate.net This highlights the potential of microbial reductases in achieving high enantiomeric excess in the synthesis of chiral alcohols. nih.govresearchgate.net While this specific example does not involve a trifluoromethylated substrate, the principle is directly applicable.

Chemical catalysts, particularly those based on borane (B79455) and chiral amino alcohols, have also proven effective. Reagents prepared from borane and chiral α,α-diphenyl β-amino alcohols have achieved high enantioselectivities (around 90% enantiomeric excess) in the reduction of various ketones. rsc.org Asymmetric transfer hydrogenation using Noyori-Ikariya metal-diamine catalysts is another powerful method for the enantioselective mono-reduction of prochiral cyclic 1,3-diketones, yielding hydroxy ketones with high enantiomeric excess. arkat-usa.org These methods could be adapted for the asymmetric reduction of 1,1,1-trifluoro-3-ethoxybutan-2-one.

Chiral Lewis Acid Catalysis in Trifluoromethylation Reactions

Chiral Lewis acids (CLAs) are catalysts that can induce chirality in a substrate during a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org These catalysts, often containing a metal center like titanium, boron, or zinc, are crucial in various asymmetric syntheses, including Diels-Alder and aldol (B89426) reactions. wikipedia.org

In the context of synthesizing trifluoromethyl carbinols, chiral Lewis acids can be employed to activate either the trifluoromethylating agent or the carbonyl substrate. For instance, a chiral Lewis acid can coordinate to a trifluoromethyl ketone, rendering one of its faces more susceptible to nucleophilic attack. This strategy is particularly relevant for Friedel-Crafts type reactions where an electron-rich system attacks the activated ketone. researchgate.net While direct examples for this compound are not prevalent, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with electron-rich aromatics in the presence of a Lewis acid catalyst to form β-arylvinyltrifluoromethylketones demonstrates the principle. researchgate.net

Organocatalytic Strategies for Stereocontrolled Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.orgdigitellinc.com For the formation of chiral trifluoromethyl carbinols, organocatalytic aldol reactions are particularly prominent. acs.orgacs.org These reactions involve the addition of a nucleophile, such as an enolate or enamine, to a trifluoromethyl ketone.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are highly effective in these transformations. acs.orgnih.gov The basic site deprotonates the nucleophile precursor, while the acidic site activates the carbonyl group of the trifluoromethyl ketone through hydrogen bonding. acs.orgnih.gov This dual activation and pre-orientation of the reactants within the catalyst's chiral environment leads to high levels of stereocontrol. acs.orgnih.gov For example, the organocatalytic vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones, catalyzed by a bifunctional organocatalyst, yields highly functionalized trifluoromethyl alcohols with excellent diastereoselectivity and good enantioselectivity. acs.orgnih.gov Similarly, Takemoto-type thiourea (B124793) catalysts have been successfully used in the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. rsc.org

Table 1: Organocatalytic Synthesis of Chiral Trifluoromethyl Alcohols
NucleophileElectrophileCatalyst TypeStereoselectivityReference
AlkylidenepyrazolonesTrifluoromethyl ketonesBifunctional organocatalystExcellent diastereo-, moderate to good enantioselectivity acs.orgnih.gov
Aryl ketonesHeteroaromatic trifluoromethyl ketone hydratesTakemoto-type thioureaGood to high yields and enantioselectivities rsc.org
AcetoneAryl trifluoromethyl ketonesSingh's catalystHigh yields (90-97%), high ee (84-95%) acs.org

Transition Metal-Catalyzed Coupling Reactions for Trifluoromethyl Carbinol Synthesis

Transition metal catalysis provides a versatile platform for the synthesis of complex molecules, including trifluoromethyl carbinols. These methods often involve the formation of carbon-carbon bonds through various coupling reactions.

One notable approach is the palladium-catalyzed hydroalkylation of terminal dienes with trifluoromethyl-substituted isatin-derived azadienolates. This reaction, utilizing a Pd-DTBM-SEGPHOS catalyst, allows for the γ-selective alkylation and results in homoallylic α-trifluoromethyl amines with high diastereoselectivity and enantioselectivity. chemrxiv.org While this produces an amine, the underlying principles of stereocontrolled C-C bond formation are relevant to alcohol synthesis.

Another strategy involves the addition of organometallic reagents to trifluoromethyl imines. For example, dimethylzinc (B1204448) additions to CF3 ketimines can be catalyzed by a zirconium Lewis acid in conjunction with a dipeptide-derived ligand. nih.gov This dual catalytic system activates both the imine and the organometallic reagent, leading to highly enantioselective additions. nih.gov

Non-Catalytic and Stoichiometric Synthetic Routes

While catalytic methods are often preferred for their efficiency, non-catalytic and stoichiometric approaches remain valuable for the synthesis of specific target molecules, including this compound.

Grignard and Organometallic Reagent-Mediated Transformations

Grignard reagents and other organometallic compounds are powerful nucleophiles capable of adding to carbonyl groups to form alcohols. The synthesis of a primary alcohol can be achieved by reacting a Grignard reagent with formaldehyde, while reaction with an aldehyde containing at least one R group yields a secondary alcohol, and reaction with a ketone produces a tertiary alcohol. youtube.com

For the synthesis of this compound, a potential route would involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 1,1,1-trifluoro-2-oxo-butanal. However, a more direct precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been shown to react with organozinc compounds to give products resulting from 1,2-addition to the carbonyl group. researchgate.net This suggests that organometallic reagents can be used to introduce the desired stereocenter.

Reductive Ring-Opening Strategies from Cyclic Precursors

One potential pathway to this compound involves the reductive ring-opening of a suitable cyclic precursor, such as a trifluoromethyl-substituted epoxide. Epoxides are versatile intermediates that can undergo ring-opening with a variety of nucleophiles. nih.govresearchgate.net In this context, a plausible precursor is 1,1,1-trifluoro-2,3-epoxybutane.

The reaction would proceed via a nucleophilic attack by an ethoxide source, such as sodium ethoxide, on one of the epoxide's carbon atoms. This is a classic S\textsubscriptN2 type reaction, driven by the release of ring strain in the three-membered epoxide ring. msu.educhemistrysteps.com The regioselectivity of this attack is a critical consideration. Under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom. khanacademy.orglibretexts.orgyoutube.com For 1,1,1-trifluoro-2,3-epoxybutane, the C3 carbon is less hindered than the C2 carbon, which is attached to the bulky trifluoromethyl group.

Therefore, the ethoxide nucleophile would attack the C3 carbon, leading to the formation of the desired 3-ethoxy-1,1,1-trifluorobutan-2-olate intermediate, which is then protonated during workup to yield the final alcohol product. This strategy ensures high regioselectivity, a crucial aspect for the synthesis of complex molecules. d-nb.info

Step 1: Nucleophilic Attack: The ethoxide ion attacks the less substituted carbon (C3) of the epoxide.

Step 2: Ring-Opening: The C-O bond of the epoxide breaks, relieving ring strain and forming an alkoxide intermediate.

Step 3: Protonation: An acidic workup protonates the alkoxide to yield the final this compound.

This method represents an efficient and regioselective approach to the target molecule, leveraging the well-established reactivity of epoxides. nih.gov

Mechanistic Investigations of this compound Formation Pathways

A more extensively studied and versatile route to chiral trifluoromethylated alcohols is the asymmetric reduction of their corresponding ketone precursors. For this compound, the precursor would be 3-ethoxy-1,1,1-trifluorobutan-2-one. This ketone can be synthesized from precursors like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govgoogle.com The mechanistic aspects of this reduction are crucial for controlling the stereochemical outcome.

Transition State Characterization in Catalytic Cycles

The enantioselective reduction of prochiral ketones is often achieved using chiral transition metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir). The Noyori-type catalysts, which feature a Ru center coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), are particularly effective. nih.gov

The mechanism of these hydrogenations is understood to proceed through a concerted, six-membered pericyclic transition state. nih.gov In this model, the active catalyst is a ruthenium hydride species. The ketone substrate coordinates to the metal center, and a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the NH group of the diamine ligand to the carbonyl oxygen simultaneously.

This metal-ligand bifunctional mechanism involves a Hδ-–Ruδ+–Nδ-–Hδ+ quadrupole on the catalyst that interacts with the Cδ+=Oδ- dipole of the ketone, significantly lowering the activation energy. nih.govmdpi.com The specific chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack on the ketone, thereby determining the absolute configuration of the resulting alcohol. Computational and experimental studies on analogous trifluoromethyl ketones support this transition state model, where the precise arrangement of the substrate in the chiral pocket of the catalyst is key to achieving high enantioselectivity. rsc.org

Reaction Pathway Elucidation for Stereoinduction Control

Achieving high levels of stereoinduction is paramount for producing enantiomerically pure this compound. The choice of catalyst and reaction conditions directly influences the reaction pathway and, consequently, the stereochemical outcome. acs.org

Organocatalysis provides an alternative to metal-based systems. Chiral phosphoric acids or bifunctional thiourea catalysts, for example, can activate the ketone and guide the approach of a reducing agent (e.g., a Hantzsch ester) to a specific face of the carbonyl group. acs.org In these systems, the catalyst activates the ketone through hydrogen bonding, while its chiral backbone creates a sterically defined environment that directs the hydride transfer. acs.org

The table below illustrates the performance of various catalytic systems in the asymmetric reduction of analogous trifluoromethyl ketones, highlighting the potential for high enantiomeric excess (ee) in the synthesis of the target alcohol.

Catalyst/SystemSubstrateReducing AgentEnantiomeric Excess (ee)Reference
Ru(II)/TsDPENAcetophenone derivativesHCOOH/NEt₃Up to 94% acs.org
Bornan-2-yloxyaluminium dichloridePhenyl trifluoromethyl ketone-68% rsc.org
Bifunctional thioureaTrifluoromethylaryl ketones-Moderate to Good acs.org

This table presents data for analogous systems to demonstrate the potential for stereoinduction control.

By carefully selecting the chiral catalyst—whether a transition metal complex or an organocatalyst—the reaction pathway can be manipulated to favor the formation of a single enantiomer of this compound with high fidelity.

Solvent Effects on Reactivity and Selectivity, with Emphasis on Fluoroalcohol Media

The choice of solvent can have a profound impact on the rate and selectivity of chemical reactions. In the synthesis of fluorinated compounds, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as uniquely effective media. rsc.orgarkat-usa.org

These solvents possess several key properties that enhance reactivity and selectivity:

Strong Hydrogen-Bond-Donating Ability: Fluoroalcohols are potent hydrogen-bond donors, allowing them to activate electrophiles like the carbonyl group of a ketone or an epoxide ring by stabilizing the partial positive charge. arkat-usa.org

Low Nucleophilicity: Despite being alcohols, their electron-deficient nature makes them poor nucleophiles, preventing them from competing with the desired nucleophile or reductant.

High Polarity and Low Dielectric Constant: This combination can promote the solubility of polar reagents and catalysts while influencing the structure of catalytic species, for instance, by promoting catalyst self-assembly. nih.gov

In the context of epoxide ring-opening, TFE has been shown to promote the reaction with weak carbon nucleophiles even without a Lewis acid catalyst. arkat-usa.org For the asymmetric hydrogenation of ketones, fluorinated alcohols can stabilize the key transition states and improve the enantioselectivity of the catalytic cycle. msu.edunih.gov An exhaustive screening of solvents in a related asymmetric chlorocyclization reaction revealed TFE to be the optimal choice, boosting enantioselectivity significantly. msu.edu

Solvent Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Formula C₂H₃F₃OC₃H₂F₆O
Acidity (pKa) ~12.4~9.3
Hydrogen Bond Donating Strength (α) 1.511.96
Polarity/Polarizability (π*) 0.730.65

This interactive table summarizes key properties of common fluoroalcohol solvents.

The use of fluoroalcohol media in the synthesis of this compound could therefore offer significant advantages in terms of reaction rate and, crucially, the stereochemical purity of the final product.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Selectivity is a cornerstone of modern synthetic chemistry. In the preparation of this compound, both chemoselectivity and regioselectivity must be carefully controlled.

Regioselectivity is most pertinent to the reductive ring-opening strategy discussed in section 2.2.2. The opening of an unsymmetrical epoxide, such as 1,1,1-trifluoro-2,3-epoxybutane, can potentially yield two different regioisomers. As established, under basic or nucleophilic (S\textsubscriptN2) conditions, the nucleophile (ethoxide) attacks the sterically less encumbered C3 position, leading exclusively to the desired product. chemistrysteps.comyoutube.com Conversely, under acidic (S\textsubscriptN1-like) conditions, the nucleophile would preferentially attack the more substituted C2 carbon, which can better stabilize a partial positive charge, leading to the undesired regioisomer. libretexts.orgd-nb.info Thus, maintaining basic or neutral conditions is critical for ensuring the correct regiochemical outcome.

Chemoselectivity becomes a factor when the precursor molecule contains multiple reactive sites. For instance, the synthesis of the ketone precursor 3-ethoxy-1,1,1-trifluorobutan-2-one often starts from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov A key step is the selective reduction of the carbon-carbon double bond without affecting the carbonyl group. This can be achieved using specific catalytic hydrogenation methods that favor the reduction of alkenes over ketones. Subsequently, the selective reduction of the trifluoromethyl ketone in the presence of other potentially reducible functional groups in a more complex substrate would require a highly chemoselective reducing agent. Catalysts for asymmetric transfer hydrogenation, for example, are known for their high chemoselectivity toward ketones and aldehydes. acs.org

By carefully choosing reagents and reaction conditions, chemists can navigate the challenges of chemo- and regioselectivity to synthesize this compound with high purity and in good yield.

Chemical Reactivity and Transformation Studies of 3 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Derivatization Strategies and Functional Group Interconversions

The reactivity of 3-Ethoxy-1,1,1-trifluorobutan-2-ol is largely dictated by its hydroxyl and trifluoromethyl groups, which allow for a variety of chemical modifications.

Stereospecific Modifications at the Hydroxyl Group

The hydroxyl group of this compound is a primary site for stereospecific modifications, enabling the introduction of various functional groups while preserving the stereochemical integrity of the chiral center. Common derivatization reactions include:

Etherification: The formation of ethers can be achieved under standard Williamson ether synthesis conditions, reacting the alcohol with an alkyl halide in the presence of a base. This modification is crucial for introducing different alkyl or aryl ether functionalities, which can alter the compound's solubility and electronic properties.

Esterification: The alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst, to form the corresponding esters. This reaction is often employed to install protecting groups or to introduce functionalities that can participate in subsequent reactions.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether is a common strategy in multi-step syntheses. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) are frequently used, offering varying degrees of stability under different reaction conditions.

These modifications are fundamental for the strategic manipulation of the molecule in the construction of more complex chiral structures.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is known for its high stability, which can present challenges for chemical transformation. However, recent advancements have enabled selective C–F bond functionalization. tcichemicals.com While direct transformation of the CF3 group in this compound is not extensively documented, related studies on aromatic trifluoromethyl groups suggest potential pathways. tcichemicals.com For instance, methods involving the activation by ortho-hydrosilyl groups have been developed for the selective transformation of aromatic CF3 groups. tcichemicals.com These strategies could potentially be adapted for aliphatic systems like this compound, opening new avenues for derivatization.

Stereochemical Stability and Epimerization Studies of the Chiral Center

The stereochemical integrity of the chiral center at C-2 is paramount for the application of this compound as a chiral building block. Studies on related fluorinated alcohols have shown that the stereocenter is generally stable under a range of reaction conditions. However, conditions that could lead to epimerization, such as harsh basic or acidic environments, or reactions proceeding through a planar intermediate at the chiral center, must be carefully considered.

For instance, oxidation of the hydroxyl group to a ketone would result in the loss of the chiral center. Subsequent reduction of the ketone could lead to a mixture of diastereomers if not performed with a stereoselective reducing agent. Therefore, maintaining the stereochemical fidelity of this center is a critical aspect of its synthetic utility.

Role as a Chiral Building Block and Intermediate in Complex Molecule Synthesis

The enantioenriched forms of this compound are valuable chiral building blocks for the synthesis of more complex molecules, particularly those with applications in materials science and pharmaceuticals.

Incorporation into Multi-step Reaction Sequences for Chiral Scaffold Construction

The strategic incorporation of this compound into multi-step reaction sequences allows for the construction of intricate chiral scaffolds. youtube.comyoutube.comyoutube.com Its bifunctional nature, possessing both a reactive hydroxyl group and a stereodefined center, enables its use as a starting point for the synthesis of a variety of chiral molecules. For example, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities. Alternatively, the ethoxy group can be modified or cleaved to unmask other reactive sites.

A related precursor, (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, serves as a versatile building block for synthesizing various trifluoromethyl-substituted heterocycles. researchgate.net This highlights the utility of the core structure in constructing diverse molecular architectures.

Utilization in Tandem and Cascade Reactions

While specific examples of this compound in tandem or cascade reactions are not prominently reported, its structural motifs are present in precursors used in such transformations. For example, the related compound 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is utilized in addition-elimination reactions followed by Stetter reactions, demonstrating the potential for the core structure to participate in sequential bond-forming events. researchgate.net The development of tandem and cascade reactions involving this compound itself would represent a significant advancement, offering a more efficient approach to complex chiral molecules.

Studies on its Reactivity in the Presence of Diverse Electrophiles and Nucleophiles

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a secondary alcohol, an ether linkage, and an electron-withdrawing trifluoromethyl group. The lone pairs of electrons on the oxygen atoms of the hydroxyl and ethoxy groups confer nucleophilic character to the molecule, making them susceptible to attack by a variety of electrophiles. Conversely, the molecule can also react with nucleophiles, primarily at the carbon atom bearing the hydroxyl group or through deprotonation of the alcohol. The strong inductive effect of the trifluoromethyl group significantly influences the reactivity of the adjacent hydroxyl group, increasing its acidity and affecting the rates and outcomes of reactions at this center.

Reactions with Electrophiles

The nucleophilic centers of this compound, the hydroxyl and ether oxygens, are expected to react with a range of electrophilic reagents.

O-Acylation: The secondary alcohol functionality can be readily acylated to form the corresponding ester. This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. savemyexams.comdocbrown.infolibretexts.orgchemguide.co.uk The electron-withdrawing trifluoromethyl group can enhance the reactivity of the alcohol towards acylation.

Reaction Table: O-Acylation of this compound

Electrophile Reagent/Conditions Product
Acetyl chloride Pyridine, CH₂Cl₂, 0 °C to rt 3-Ethoxy-1,1,1-trifluorobutan-2-yl acetate
Benzoyl chloride Triethylamine, THF, 0 °C to rt 3-Ethoxy-1,1,1-trifluorobutan-2-yl benzoate

O-Alkylation: The hydroxyl group can also undergo alkylation to form an ether. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common method. masterorganicchemistry.comwikipedia.orgyoutube.com Due to the increased acidity of the fluorinated alcohol, weaker bases may also be effective.

Reaction Table: O-Alkylation of this compound

Electrophile Reagent/Conditions Product
Methyl iodide NaH, THF, 0 °C to rt 2,3-Diethoxy-1,1,1-trifluorobutane

O-Silylation: The hydroxyl group can be protected by converting it into a silyl ether. This is typically achieved by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole (B134444) or triethylamine. organic-chemistry.org

Reaction Table: O-Silylation of this compound

Electrophile Reagent/Conditions Product
Trimethylsilyl chloride Triethylamine, CH₂Cl₂, 0 °C to rt 3-Ethoxy-1,1,1-trifluoro-2-(trimethylsilyloxy)butane

Reaction with Strong Acids (Ether Cleavage): While ethers are generally unreactive, they can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comopenstax.orgpearson.commasterorganicchemistry.com In the case of this compound, this reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage would depend on the reaction mechanism (Sₙ1 or Sₙ2).

Reaction Table: Acid-Catalyzed Cleavage of this compound

Reagent Conditions Major Products
HBr (conc. aq.) Reflux 1,1,1-Trifluorobutane-2,3-diol and Ethyl bromide

Reactions with Nucleophiles

The primary site for nucleophilic attack on this compound is the carbon atom bearing the hydroxyl group, especially after activation of the hydroxyl group to a better leaving group. The acidity of the hydroxyl proton also allows for reactions with bases.

Deprotonation: The electron-withdrawing trifluoromethyl group increases the acidity of the secondary alcohol, making it more susceptible to deprotonation by a base to form the corresponding alkoxide. This alkoxide is a key intermediate in reactions such as the Williamson ether synthesis.

Substitution Reactions: The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C2 position, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). libretexts.orgmasterorganicchemistry.com

Reaction Table: Nucleophilic Substitution of Activated this compound

Activating Agent Nucleophile Reagent/Conditions Product
p-Toluenesulfonyl chloride Sodium azide 1. Pyridine, CH₂Cl₂; 2. NaN₃, DMF 2-Azido-3-ethoxy-1,1,1-trifluorobutane
Methanesulfonyl chloride Sodium cyanide 1. Triethylamine, CH₂Cl₂; 2. NaCN, DMSO 3-Ethoxy-1,1,1-trifluorobutane-2-carbonitrile

Theoretical and Computational Investigations of 3 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Quantum Chemical Analysis of Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and electronic distribution of 3-Ethoxy-1,1,1-trifluorobutan-2-ol. These computational approaches allow for a detailed exploration of the molecule's potential energy surface and the prediction of its most stable conformations.

While specific computational studies on this compound are not extensively available in the public domain, significant insights can be drawn from detailed analyses of its close structural analog, 1,1,1-trifluoro-2-propanol (B1217171). A study combining microwave spectroscopy and quantum chemical calculations at the MP2/cc-pVTZ and B3LYP/6-311++G** levels of theory for 1,1,1-trifluoro-2-propanol revealed that the most stable rotameric form is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atoms of the trifluoromethyl group. nih.gov This interaction is primarily a result of the attraction between the O-H and C-F bond dipoles. nih.gov The identified most stable conformer was found to be at least 3 kJ/mol more stable than other rotamers. nih.gov

For this compound, which possesses two chiral centers, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stability of these diastereomers is governed by a delicate balance of steric and electronic effects. The bulky trifluoromethyl and ethoxy groups, along with the methyl group, will dictate the preferred dihedral angles to minimize steric repulsion. It is anticipated that conformers allowing for the formation of an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom of the CF3 group would be of particularly low energy, similar to what is observed for 1,1,1-trifluoro-2-propanol.

Table 1: Calculated Relative Energies of 1,1,1-trifluoro-2-propanol Conformers (Data for the structural analog 1,1,1-trifluoro-2-propanol is presented as a reference)

ConformerRelative Energy (kJ/mol) - MP2/cc-pVTZRelative Energy (kJ/mol) - B3LYP/6-311++G**
Most Stable (H-bonded)0.00.0
Other Rotamers> 3.0> 3.0
Source: Adapted from Møllendal, H. (2005). Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 109(42), 9488-9493. nih.gov

The electronic properties of this compound are significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This group imparts a partial positive charge on the adjacent carbon atom (C2), making the hydroxyl proton more acidic compared to its non-fluorinated analog.

Quantum chemical calculations can provide values for various electronic descriptors that help in predicting the molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack at the carbon atom bonded to the trifluoromethyl group. The MEP would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the area around the fluorine atoms being electron-rich and the region around the hydroxyl proton being electron-poor.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, either as a reactant or as a product. Such studies are particularly valuable for understanding and predicting the stereochemical outcome of reactions.

The synthesis of chiral molecules like this compound often involves asymmetric reactions where the formation of one stereoisomer is favored over the others. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model the transition states of such reactions. nih.gov By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict the enantiomeric or diastereomeric excess of a reaction.

For instance, in the asymmetric reduction of a precursor ketone, computational modeling can elucidate the interactions between the substrate, the catalyst, and the reducing agent in the transition state. These models can rationalize the observed stereoselectivity and guide the design of more efficient and selective catalysts. nih.govnih.gov The development of nickel-catalyzed asymmetric reductive cross-coupling for the synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols, highlights a modern approach where computational insights could play a significant role. nih.gov

A detailed understanding of a reaction mechanism requires the energetic profiling of all intermediates and transition states along the reaction coordinate. Computational chemistry allows for the calculation of the geometries and energies of these species, providing a comprehensive picture of the reaction pathway. nih.gov For reactions involving this compound, this would involve modeling the starting materials, any intermediates formed, the transition states connecting them, and the final products. The rate-determining step of the reaction can be identified as the one with the highest activation energy. nih.gov Such studies are crucial for optimizing reaction conditions to improve yield and selectivity.

Simulation of Solvent Effects on the Chemical Environment and Reactivity

The solvent can have a profound impact on the conformation, reactivity, and stereoselectivity of chemical reactions. Fluorinated alcohols, in particular, are known to have unique solvent properties due to their strong hydrogen-bond donating ability and low nucleophilicity. rsc.orgrsc.org

Computational models can simulate the effect of the solvent on a reaction in several ways. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a detailed picture of the local solvent structure around the solute. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are widely used to account for bulk solvent effects.

For reactions involving this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its behavior in solution. The ability of the molecule to act as a hydrogen-bond donor and acceptor will be modulated by the solvent, which in turn will affect its conformational equilibrium and reactivity. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents has been shown to have a beneficial effect on the reactivity and selectivity of various transformations, and computational studies can help to rationalize these observations. rsc.orgrsc.org

Applications of 3 Ethoxy 1,1,1 Trifluorobutan 2 Ol in Advanced Organic Synthesis Research

Precursor in the Development of Chiral Fluorinated Ligands and Auxiliaries

Chiral fluorinated alcohols are highly valued as precursors for creating sophisticated ligands and chiral auxiliaries used in asymmetric catalysis. While direct literature detailing the conversion of 3-Ethoxy-1,1,1-trifluorobutan-2-ol into specific ligands is not extensively documented, its structure is emblematic of the type of building block sought for such applications. The synthesis of fluorinated amino acids, for instance, has been achieved with high stereoselectivity using chiral Ni(II) complexes, demonstrating the power of chiral auxiliaries in controlling the formation of stereocenters. beilstein-journals.orgnih.gov

The development of new chiral ligands is an active area of research. For example, novel chiral squaric acid aminoalcohols have been synthesized and utilized in the enantioselective reduction of prochiral ketones. researchgate.net The presence of both a hydroxyl group and an ether linkage in this compound provides multiple handles for chemical modification, allowing for its potential incorporation into bidentate or multidentate ligand scaffolds. The trifluoromethyl group can impart unique steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic activity and enantioselectivity in asymmetric transformations such as reductions, alkylations, or cycloadditions. rsc.org

Intermediate in the Synthesis of Complex Fluorinated Organic Scaffolds

The structural motif of a trifluoromethyl group adjacent to a carbonyl or hydroxyl function is a powerful building block for synthesizing complex heterocyclic and carbocyclic systems. Research on the reactivity of the related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), which shares the ethoxy and trifluoromethylketone core, illustrates this utility. This enone has been shown to react with various nucleophiles to construct a diverse range of fluorinated scaffolds.

These reactions underscore the value of the trifluoromethyl ketone moiety as an electrophilic partner in cyclization and addition reactions. For example, its reaction with urea (B33335) leads to pyrimidinones, while reactions with hydrazines produce pyrazoles. The ability to generate such a wide array of medicinally relevant heterocyclic structures highlights the potential of this compound, which can be readily oxidized to the corresponding ketone, as a key intermediate in synthetic campaigns targeting novel fluorinated compounds. the-innovation.orgnih.gov

Table 1: Examples of Fluorinated Scaffolds from a Related Precursor This table showcases the types of complex molecules that can be synthesized from a building block structurally related to this compound, demonstrating the synthetic potential of its core structure.

ReactantResulting Scaffold
Urea6-aryl-4-trifluoromethyl-2(1H)-pyrimidinone
PhenylhydrazineN-substituted-5-hydroxy-5-trifluoromethyl pyrazole
Ethylenediamine5-trifluoromethyl-2,3-dihydro-1,4-diazepine
Indoleβ-arylvinyltrifluoromethylketone

Data derived from studies on 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Contribution to the Development of New Asymmetric Synthetic Methodologies

Chiral fluorinated alcohols are pivotal in the development of new methods for asymmetric synthesis. Their use can range from being the target molecule for a new methodology to acting as the chiral source that induces stereoselectivity. Chemoenzymatic approaches, for example, have been successfully employed for the asymmetric synthesis of α-fluorinated secondary alcohols, using alcohol dehydrogenases to achieve high enantiomeric excess (95–>99% ee). nih.gov Such enzymatic reductions represent a powerful methodology for accessing enantiopure fluorinated alcohols like this compound.

Furthermore, the development of catalytic asymmetric vinylogous aldol (B89426) reactions to produce chiral tertiary trifluoromethyl carbinols highlights the ongoing effort to create stereocenters adjacent to a trifluoromethyl group. researchgate.net These methods often rely on bifunctional organocatalysts to control the stereochemical outcome. The enantiopure nature of this compound makes it an ideal benchmark substrate for testing the efficacy and stereoselectivity of new synthetic transformations. Its well-defined stereocenter allows researchers to accurately gauge the stereochemical course of a reaction, thereby aiding in the refinement of novel asymmetric methodologies.

Utility in Flow Chemistry for Continuous Synthesis Research

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net This approach provides superior control over reaction parameters such as temperature and residence time, enhances safety by minimizing the volume of reactive intermediates at any given moment, and facilitates scalability. rsc.org

The synthesis of complex molecules, including fluorinated natural products and anticancer drugs, has been successfully demonstrated using multi-step continuous flow systems. rsc.orgresearchgate.net These processes often telescope multiple reaction steps without the need for intermediate purification, leading to higher efficiency and reduced waste. researchgate.net

While specific studies detailing the use of this compound in a flow reactor are not prevalent, its role as a key building block for high-value fluorinated compounds makes it an excellent candidate for integration into continuous synthesis platforms. The conversion of such precursors into more complex targets could be streamlined, enabling rapid library synthesis for drug discovery or efficient manufacturing of a final API. The ability to precisely control exothermic reactions or handle unstable reagents in a flow system makes this technology particularly suitable for fluorination chemistry.

Table 2: Advantages of Flow Chemistry in Organic Synthesis

AdvantageDescription
Enhanced Safety Small reactor volumes minimize the risk associated with highly reactive or toxic reagents and exothermic reactions.
Precise Control Superior control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.
Improved Efficiency Telescoping of multiple reaction steps without intermediate purification reduces overall synthesis time and waste. researchgate.net
Scalability Production can be scaled up by running the system for longer periods or by parallelizing reactors ("scaling out").
Automation Flow systems can be fully automated, allowing for high-throughput screening of reaction conditions and library synthesis. researchgate.net

Advanced Analytical Methodologies for Research on 3 Ethoxy 1,1,1 Trifluorobutan 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

High-resolution spectroscopic methods are indispensable in the detailed study of 3-Ethoxy-1,1,1-trifluorobutan-2-ol, a molecule featuring two chiral centers. These techniques provide profound insights into its three-dimensional structure and are crucial for monitoring its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Given that this compound has two stereocenters (at C2 and C3), it can exist as two pairs of enantiomers, which are diastereomers of each other: (2R,3R)-/(2S,3S)- and (2R,3S)-/(2S,3R)-.

¹H, ¹³C, and ¹⁹F NMR are all vital for its characterization. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds. youtube.com The presence of the trifluoromethyl (CF₃) group provides a unique spectroscopic handle. The chemical shift and coupling constants in ¹⁹F NMR are highly sensitive to the local electronic and stereochemical environment.

For this compound, the diastereomers will have distinct NMR spectra. nih.govrsc.org The spatial arrangement of the substituents differs between diastereomers, leading to variations in the through-space interactions and bond angles. This results in different chemical shifts (δ) and coupling constants (J) for the corresponding nuclei in each diastereomer. For instance, the coupling between the fluorine nuclei and the protons on C2 and C3 will likely differ, allowing for the differentiation and quantification of the diastereomeric ratio in a given sample. rsc.org While separating enantiomers requires a chiral environment, diastereomers can often be distinguished directly in a standard achiral NMR solvent. acs.org

Table 1: Representative NMR Data for Differentiating Diastereomers of Fluorinated Alcohols

NucleusParameterExpected Observation for Diastereomer 1Expected Observation for Diastereomer 2Rationale for Differentiation
¹⁹F Chemical Shift (δ)δ₁δ₂ (δ₁ ≠ δ₂)The CF₃ group is in a different chemical environment in each diastereomer, leading to distinct resonance frequencies. nih.gov
¹H Coupling Constant (³JH-F)J₁J₂ (J₁ ≠ J₂)The dihedral angle between the C2-H and the CF₃ group differs, affecting the magnitude of the three-bond coupling constant.
¹³C Chemical Shift (δ)δ(C1), δ(C2), δ(C3), δ(C4)δ'(C1), δ'(C2), δ'(C3), δ'(C4)The carbon atoms, particularly those near the chiral centers (C2, C3), experience different shielding effects in each diastereomer.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a key analytical tool for confirming the identity and purity of synthesized this compound. It is also invaluable for monitoring the progress of the reaction that produces it, for instance, the reaction between an ethoxy-containing precursor and a trifluoromethyl ketone.

In its most common application, Gas Chromatography-Mass Spectrometry (GC-MS), the technique separates the components of a mixture before they enter the mass spectrometer. nih.gov For product characterization, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. pnnl.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it may be weak due to the stability of resulting fragments. Key fragmentation patterns would arise from the cleavage of bonds adjacent to the oxygen atoms and the alcohol group. Common fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and dehydration (loss of a water molecule). The presence of the stable CF₃ group will heavily influence the fragmentation, likely leading to prominent ions containing this moiety.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₆H₁₁F₃O₂)

m/z Value (Mass/Charge)Possible Fragment IonFragmentation Pathway
170[C₆H₁₁F₃O₂]⁺Molecular Ion (M⁺)
155[M - CH₃]⁺Loss of a methyl radical from the ethoxy group.
141[M - C₂H₅]⁺Loss of an ethyl radical.
125[M - OC₂H₅]⁺Cleavage of the ether bond, loss of the ethoxy group.
101[CH(OH)CH(OC₂H₅)]⁺Alpha-cleavage with loss of CF₃ radical.
71[CH(CH₃)OC₂H₅]⁺Cleavage between C2 and C3.
69[CF₃]⁺Trifluoromethyl cation.

Chromatographic Methods for Enantiomeric Purity Determination in Research Contexts

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical, especially in stereoselective synthesis research. This requires chiral chromatography, where the enantiomers are separated by forming transient diastereomeric complexes with a chiral stationary phase (CSP). nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a highly effective method for separating the enantiomers of volatile compounds like fluorinated alcohols. gcms.cz The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a derivative of a cyclodextrin (B1172386).

For the analysis of this compound, the hydroxyl group can interact with the chiral stationary phase via hydrogen bonding. The different spatial arrangements of the enantiomers lead to differences in the stability of the transient diastereomeric complexes formed with the CSP. This results in different retention times for the (2R,3R) and (2S,3S) enantiomers (and similarly for the other diastereomeric pair), allowing for their separation and quantification. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) is crucial for achieving optimal separation. gcms.cz

Table 3: Typical Chiral GC Parameters for Enantiomeric Separation of Alcohols

ParameterTypical Setting/ValuePurpose
Column Type Chiral Capillary Column (e.g., Rt-βDEXsa)Provides the chiral environment necessary for enantioseparation. gcms.cz
Stationary Phase Derivatized β-CyclodextrinThe chiral selector that interacts differently with each enantiomer.
Carrier Gas Hydrogen or HeliumMobile phase to carry the analyte through the column. Hydrogen often provides better resolution at higher flow rates. gcms.cz
Oven Temperature Temperature Program (e.g., 50°C to 180°C at 2°C/min)Optimized to ensure good peak shape and resolution between the enantiomers.
Injector Temperature ~200-250°CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another premier technique for enantiomeric separation and is applicable to a broader range of compounds than GC, including those with lower volatility. mdpi.com For this compound, this method offers robust and reliable determination of enantiomeric purity. nih.gov

The most widely used chiral stationary phases for this purpose are based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, which are coated or immobilized on a silica (B1680970) support. youtube.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com By selecting the appropriate CSP and mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol), the enantiomers of this compound can be resolved into two distinct peaks. youtube.com

Table 4: Typical Chiral HPLC Conditions for Enantiomeric Purity Analysis

ParameterTypical Setting/ConditionPurpose
Column Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD)The chiral stationary phase provides enantioselective retention. nih.gov
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)The solvent system (normal phase) used to elute the compound. The ratio is optimized for resolution and analysis time.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation and affects peak shape.
Column Temperature Ambient or controlled (e.g., 25°C)Temperature can influence the thermodynamics of the chiral recognition process.
Detection UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI)Detects the compound as it elutes from the column.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-1,1,1-trifluorobutan-2-ol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, fluorinated ketones like 3-ethoxy-1,1,1-trifluoroacetone (C₅H₇F₃O₂) may serve as precursors, reduced using NaBH₄ or LiAlH₄ under controlled conditions to yield the alcohol . Purification often involves fractional distillation or column chromatography, with purity confirmed by GC-MS or HPLC (>98% purity threshold recommended for biological studies) .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹⁹F NMR : Expect distinct signals for the trifluoromethyl (-CF₃) group at ~-70 ppm (quartet) and ethoxy (-OCH₂CH₃) protons at ~1.2–1.4 ppm (triplet) in ¹H NMR .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 158.12 (C₅H₉F₃O₂) and fragments indicative of CF₃ loss (m/z 99) .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

  • Data :

  • LogP : Estimated at 1.2–1.5 (hydrophobic due to CF₃ and ethoxy groups).
  • Henry’s Law Constant : Comparable fluorinated alcohols (e.g., 1H,1H-perfluorooctanol) show values ~1.7×10⁻⁴ atm·m³/mol, suggesting moderate volatility .
  • Solubility : Miscible in polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<5 mg/mL) .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes in drug discovery?

  • Case Study : Structural analogs (e.g., 3-ethoxy-1,1,1-trifluoropropan-2-yl derivatives) have been co-crystallized with human beta-secretase (BACE-1), demonstrating hydrogen bonding with catalytic aspartate residues and hydrophobic interactions via the CF₃ group. MD simulations can optimize binding affinity by modifying the ethoxy chain length .

Q. What computational methods predict the regioselectivity of reactions involving this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the hydroxyl-bearing carbon.
  • Docking Studies : AutoDock Vina or Schrödinger Suite can predict interactions with protein targets (e.g., cytochrome P450 enzymes) .

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

  • Strategy : Chiral resolution via enzymatic kinetic resolution (e.g., lipases) or asymmetric catalysis with Evans’ oxazaborolidines. Evidence from similar compounds (e.g., (1R)-1-(4-bromo-3-fluorophenyl)ethanol) shows >90% enantiomeric excess using Burkholderia cepacia lipase .

Q. What environmental fate studies are relevant for assessing its persistence in ecosystems?

  • Approach :

  • Hydrolysis Rate : Test at pH 7–9 (half-life >100 days suggests stability).
  • Biodegradation : Use OECD 301F assay; fluorinated alcohols often resist microbial breakdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.